molecular formula C13H12BrNO3 B13914829 Methyl 6-bromo-4-ethoxy-2-quinolinecarboxylate

Methyl 6-bromo-4-ethoxy-2-quinolinecarboxylate

Cat. No.: B13914829
M. Wt: 310.14 g/mol
InChI Key: ANUOLSUYNCMOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-4-(ethyloxy)-2-quinolinecarboxylate is a quinoline derivative that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. Quinoline derivatives are known for their diverse biological activities and are often explored for their therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-4-(ethyloxy)-2-quinolinecarboxylate typically involves the bromination of a quinoline precursor followed by esterification. One common method involves the bromination of 4-ethyloxyquinoline using bromine or a brominating agent under controlled conditions. The resulting bromoquinoline is then subjected to esterification with methyl chloroformate in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-(ethyloxy)-2-quinolinecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of 6-substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinoline derivatives.

    Hydrolysis: Formation of 6-bromo-4-(ethyloxy)-2-quinolinecarboxylic acid.

Scientific Research Applications

Methyl 6-bromo-4-(ethyloxy)-2-quinolinecarboxylate has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating infectious diseases and cancer.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-bromo-4-(ethyloxy)-2-quinolinecarboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinoline: Lacks the ethyloxy and ester groups, making it less versatile in certain reactions.

    4-Ethyloxyquinoline:

    Methyl 4-quinolinecarboxylate: Lacks the bromine and ethyloxy groups, influencing its chemical behavior and biological activity.

Uniqueness

Methyl 6-bromo-4-(ethyloxy)-2-quinolinecarboxylate is unique due to the presence of both the bromine and ethyloxy groups, which enhance its reactivity and potential for diverse applications. The combination of these functional groups allows for a broader range of chemical modifications and biological activities compared to its simpler counterparts.

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

methyl 6-bromo-4-ethoxyquinoline-2-carboxylate

InChI

InChI=1S/C13H12BrNO3/c1-3-18-12-7-11(13(16)17-2)15-10-5-4-8(14)6-9(10)12/h4-7H,3H2,1-2H3

InChI Key

ANUOLSUYNCMOIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)Br)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.